1-[(4-bromophenyl)sulfonyl]-2,3-dihydro-1H-indole
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Overview
Description
1-(4-Bromobenzenesulfonyl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromobenzenesulfonyl group attached to a dihydroindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzenesulfonyl)-2,3-dihydro-1H-indole typically involves the reaction of 2,3-dihydro-1H-indole with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of 1-(4-bromobenzenesulfonyl)-2,3-dihydro-1H-indole follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzenesulfonyl)-2,3-dihydro-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.
Oxidation Reactions: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation Reactions: Products include oxindole derivatives.
Reduction Reactions: Products include sulfide derivatives.
Scientific Research Applications
1-(4-Bromobenzenesulfonyl)-2,3-dihydro-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor antagonists.
Material Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is employed in the synthesis of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzenesulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl Chloride: A precursor in the synthesis of various sulfonamides.
N-(2,3-Dihydro-1H-indol-1-yl)-4-bromobenzenesulfonamide: A structurally similar compound with potential therapeutic applications.
4-Bromobenzenesulfonamide: A simpler sulfonamide derivative used in various organic syntheses.
Uniqueness
1-(4-Bromobenzenesulfonyl)-2,3-dihydro-1H-indole is unique due to its combined structural features of the indole ring and the bromobenzenesulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C14H12BrNO2S |
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Molecular Weight |
338.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C14H12BrNO2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2 |
InChI Key |
WQXHNJBSBDGRAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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